molecular formula C8H5N3O2S2 B12720950 Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide CAS No. 113387-66-9

Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide

Katalognummer: B12720950
CAS-Nummer: 113387-66-9
Molekulargewicht: 239.3 g/mol
InChI-Schlüssel: BEMFASLOMFLVJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide is a heterocyclic compound with the molecular formula C₈H₅N₃O₂S₂ and a molecular weight of 239.279 g/mol . This compound features a thieno[2,3-d]isothiazole core, which is a fused ring system containing both sulfur and nitrogen atoms, and a pyrazole moiety attached to it. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Analyse Chemischer Reaktionen

Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the heteroatoms.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the heteroatoms play a crucial role in these interactions .

Vergleich Mit ähnlichen Verbindungen

Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide can be compared with other heterocyclic compounds such as:

This compound stands out due to its unique combination of sulfur and nitrogen atoms in the fused ring system, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

113387-66-9

Molekularformel

C8H5N3O2S2

Molekulargewicht

239.3 g/mol

IUPAC-Name

3-pyrazol-1-ylthieno[2,3-d][1,2]thiazole 1,1-dioxide

InChI

InChI=1S/C8H5N3O2S2/c12-15(13)6-2-5-14-7(6)8(10-15)11-4-1-3-9-11/h1-5H

InChI-Schlüssel

BEMFASLOMFLVJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)C2=NS(=O)(=O)C3=C2SC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.